Quinolin-8-yl morpholine-4-sulfonate
Overview
Description
Quinolin-8-yl morpholine-4-sulfonate is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. This compound is particularly notable for its potential use as a synthetic cannabinoid receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl morpholine-4-sulfonate typically involves the reaction of quinoline derivatives with morpholine and sulfonating agents. One common method includes the use of quinolin-8-yl chloride, which reacts with morpholine in the presence of a base to form the desired product. The reaction conditions often involve heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and reusable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl morpholine-4-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of quinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Quinolin-8-yl morpholine-4-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a synthetic cannabinoid receptor agonist, which can help in studying the endocannabinoid system.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of quinolin-8-yl morpholine-4-sulfonate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB)
- Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate (QMiPSB)
- Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)
Uniqueness
Quinolin-8-yl morpholine-4-sulfonate is unique due to its specific structural features, which confer distinct biological activities compared to other quinoline derivatives. Its morpholine-4-sulfonate moiety enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
quinolin-8-yl morpholine-4-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-20(17,15-7-9-18-10-8-15)19-12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWJJLIQMQLCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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